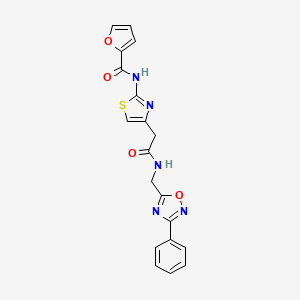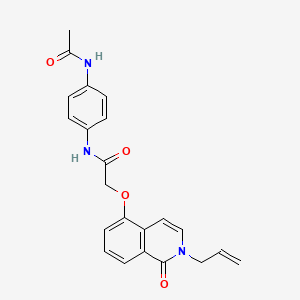![molecular formula C19H24N6OS B2409538 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide CAS No. 2034540-95-7](/img/structure/B2409538.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings followed by their coupling. The exact synthetic route would depend on the specific reactivity of the starting materials and the conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the pyrazole, thiazolo[5,4-b]pyridine, and piperidine rings would likely result in a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the functional groups present in its structure. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .科学的研究の応用
Biological Monitoring and Metabolism Studies
Compounds with structural similarities to "3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide" have been subjects of biological monitoring and pharmacokinetics studies. For instance, studies on pyrethroids, a class of neurotoxic insecticides, and their metabolites in human urine highlight the importance of understanding how such compounds are metabolized and excreted in humans and animals (Fortin et al., 2008). These insights are crucial for assessing exposure risks and developing safety guidelines for handling and exposure.
Mechanistic Insights into Drug Action
The study of receptor occupancy and the pharmacokinetic profiles of compounds provides essential insights into their mechanism of action. For example, research on specific receptor antagonists in rats and humans sheds light on the relationship between drug exposure, receptor occupancy, and therapeutic effects (Li et al., 2003). Such studies can inform the development of new therapeutic agents by identifying optimal dosing strategies that achieve desired pharmacological effects with minimal adverse outcomes.
Environmental and Health Impact Studies
Environmental exposure studies, such as those examining the presence of carcinogenic heterocyclic amines in urine or the impact of environmental pyrethroids exposure on semen quality, provide important data on the potential health impacts of chemical compounds (Ushiyama et al., 1991), (Hu et al., 2019). These studies can guide public health policies and regulations regarding the use and disposal of such chemicals, ensuring public safety and environmental protection.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS/c1-13-12-14(2)25(23-13)11-7-17(26)21-15-5-9-24(10-6-15)19-22-16-4-3-8-20-18(16)27-19/h3-4,8,12,15H,5-7,9-11H2,1-2H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBIUUMVLGQLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2409458.png)
![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)
![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)
![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)


![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)



![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)
